![molecular formula C16H11N3O6 B2375616 N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 851094-88-7](/img/structure/B2375616.png)
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide
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Description
N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C16H11N3O6 and its molecular weight is 341.279. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Several studies have focused on synthesizing and characterizing derivatives of 2-oxo-2H-chromene-3-carboxamide, employing different strategies to introduce various functional groups and evaluate their biological activities. For instance, the synthesis of coumarin derivatives containing thiazolidin-4-one ring and their biological properties have been extensively explored, highlighting the importance of these compounds in medicinal chemistry due to their potential antibacterial activity (C. K. Ramaganesh, Y. Bodke, & K. Venkatesh, 2010). Another study synthesized Schiff bases containing indole moiety and evaluated their antioxidant and antimicrobial activities, emphasizing the diverse functional applications of these compounds (A. R. Saundane & Kirankumar Nandibeoor Mathada, 2015).
Biological Activities
The biological evaluation of these compounds reveals a wide range of potential applications:
Antimicrobial Activity : Several studies have reported the antimicrobial potential of 2-oxo-2H-chromene-3-carboxamide derivatives, providing valuable insights into their use as novel therapeutic agents against various bacterial and fungal pathogens (M. A. Bhat, M. Al-Omar, & N. Siddiqui, 2013).
Antioxidant and Antihyperglycemic Agents : The synthesis of coumarin derivatives containing pyrazole and indenone rings has demonstrated potent antioxidant and antihyperglycemic activities, suggesting their potential in managing oxidative stress and diabetes (R. Kenchappa, Y. Bodke, A. Chandrashekar, M. A. Sindhe, & S. K. Peethambar, 2017).
Anticholinesterase Activity : The synthesis and anticholinesterase activity of coumarin-3-carboxamides bearing tryptamine moiety have been investigated, highlighting their significant activity toward acetylcholinesterase (AChE), which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's (Samaneh Ghanei-Nasab, M. Khoobi, F. Hadizadeh, A. Marjani, Alireza Moradi, H. Nadri, S. Emami, A. Foroumadi, & A. Shafiee, 2016).
properties
IUPAC Name |
N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6/c20-13(10-7-9-3-1-2-4-11(9)24-15(10)21)17-16-19-18-14(25-16)12-8-22-5-6-23-12/h1-4,7-8H,5-6H2,(H,17,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMWHEZCZYQYHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=CO1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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